molecular formula C16H15FO2 B2452824 4-[(4-Fluorobenzyl)oxy]chromane CAS No. 866155-70-6

4-[(4-Fluorobenzyl)oxy]chromane

Cat. No.: B2452824
CAS No.: 866155-70-6
M. Wt: 258.292
InChI Key: XQAHRPDGNVJSON-UHFFFAOYSA-N
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Description

4-[(4-Fluorobenzyl)oxy]chromane is a chemical compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological and pharmaceutical activities. The structure of this compound consists of a chromane core with a 4-fluorobenzyl group attached via an oxygen atom.

Scientific Research Applications

Safety and Hazards

The safety data sheet for 4-Fluorobenzyl chloride, a related compound, indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection .

Future Directions

The future directions for the study of 4-[(4-Fluorobenzyl)oxy]chromane and related compounds involve improving the methodologies of 4-chromanone-derived compounds . This compound holds promise for diverse applications in research, paving the way for groundbreaking discoveries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorobenzyl)oxy]chromane typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorobenzyl)oxy]chromane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Chromanone Derivatives: These compounds share a similar chromane core but differ in their substituents.

    Fluorobenzyl Ethers: Compounds with a fluorobenzyl group attached to different core structures.

Uniqueness

4-[(4-Fluorobenzyl)oxy]chromane is unique due to the presence of both the chromane core and the 4-fluorobenzyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure allows for targeted interactions in biological systems and specific applications in material science .

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3,4-dihydro-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c17-13-7-5-12(6-8-13)11-19-16-9-10-18-15-4-2-1-3-14(15)16/h1-8,16H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAHRPDGNVJSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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